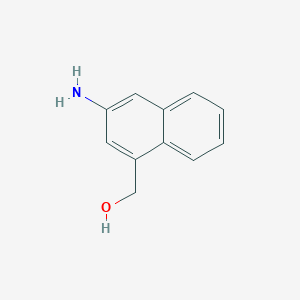
(3-Aminonaphthalen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminonaphthalen-1-yl)methanol is an organic compound characterized by the presence of an amino group attached to the third position of a naphthalene ring, with a methanol group attached to the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-1-yl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of naphthalene derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in a continuous flow reactor. The subsequent functionalization with methanol can be achieved using automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or naphthoquinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
(3-Aminonaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of (3-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
- (1-Aminonaphthalen-2-yl)methanol
- (2-Aminonaphthalen-1-yl)methanol
- (4-Aminonaphthalen-1-yl)methanol
Comparison: (3-Aminonaphthalen-1-yl)methanol is unique due to the specific positioning of the amino and methanol groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(3-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7,12H2 |
InChIキー |
LKABHNFTIKVHMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





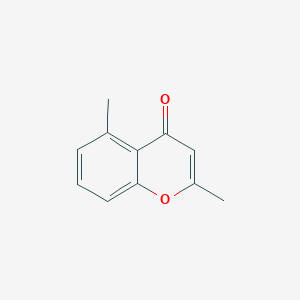
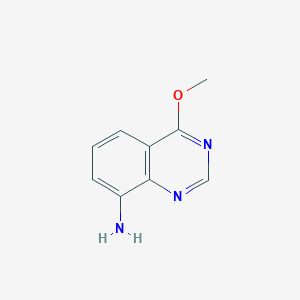
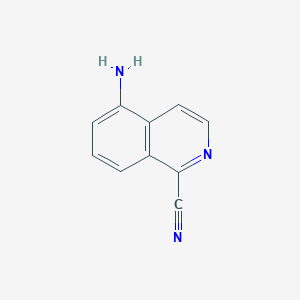
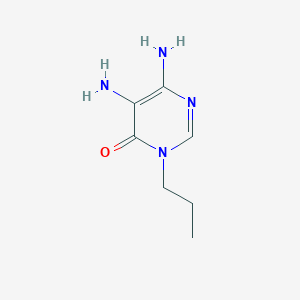
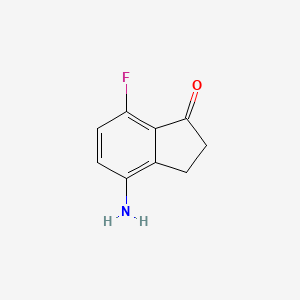
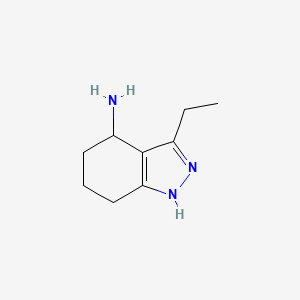
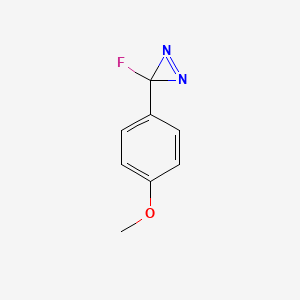

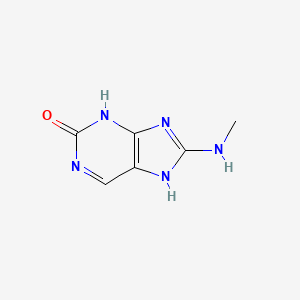
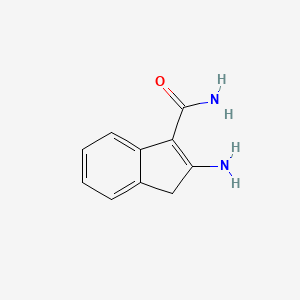
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
